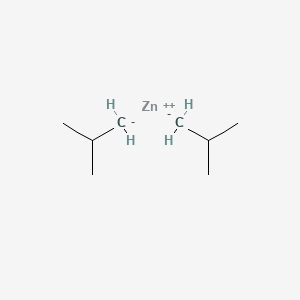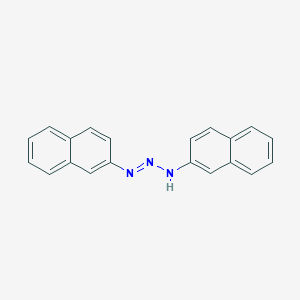
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is a chemical compound characterized by the presence of two naphthalene groups attached to a triazene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene typically involves the reaction of naphthylamine derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions: (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazene group into corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can bind to proteins, altering their structure and function, which may contribute to its biological effects.
類似化合物との比較
- (1e)-3,3-Dimethyl-1-(naphthalen-2-yl)triaz-1-ene
- (1e)-1,3-Di(phenyl)triaz-1-ene
- (1e)-1,3-Di(anthracen-2-yl)triaz-1-ene
Comparison: Compared to similar compounds, (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is unique due to its dual naphthalene groups, which enhance its stability and reactivity. This structural feature also contributes to its distinct electronic properties, making it a valuable compound for various applications.
特性
CAS番号 |
613-66-1 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,21,22) |
InChIキー |
IFIYWEWLCDTTHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





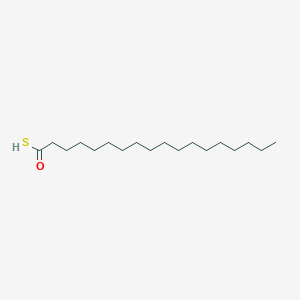
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

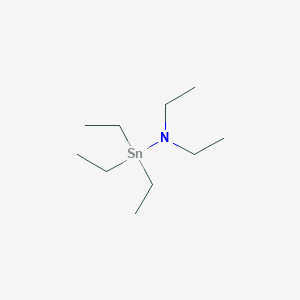
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

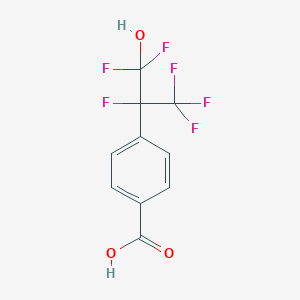
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
